1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
Description
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two substituted pyrazole rings. The first pyrazole ring is substituted with methyl groups at the 1- and 5-positions, while the second pyrazole ring (attached via a methylene bridge) carries a methyl group at the 1-position.
Physical properties such as melting point and solubility are likely comparable to structurally similar compounds, which typically exhibit melting points in the range of 120–180°C .
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-10(7-13-14(8)2)11-6-9-4-5-12-15(9)3/h4-5,7,11H,6H2,1-3H3 |
InChI Key |
ITGJTDTWFHQZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-Pyrazol-4-Amine
This intermediate is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions. The reaction proceeds as follows:
Key parameters:
Coupling Strategies for Bis-Pyrazole Formation
The methylamine bridge is introduced via reductive amination or nucleophilic substitution.
Reductive Amination
Reactants :
-
1,5-Dimethyl-1H-pyrazol-4-amine
-
1-Methyl-1H-pyrazole-5-carbaldehyde
Conditions :
-
Solvent : Methanol or ethanol
-
Reducing Agent : Sodium cyanoborohydride (NaBH3CN)
-
Catalyst : Acetic acid (0.1–0.5 equiv)
-
Reaction Time : 12–24 hours at room temperature
Mechanism :
Nucleophilic Substitution
Reactants :
-
1,5-Dimethyl-1H-pyrazol-4-amine
-
5-(Chloromethyl)-1-methyl-1H-pyrazole
Conditions :
-
Base : Potassium carbonate (K2CO3)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80–90°C
-
Reaction Time : 6–8 hours
Mechanism :
Yield : 50–58% after extraction.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| Methanol | 32.7 | 0.45 | 58 |
| DMF | 36.7 | 0.62 | 53 |
| THF | 7.5 | 0.28 | 48 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require higher temperatures.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 55 |
| 50 | 12 | 60 |
| 80 | 6 | 58 |
Elevated temperatures reduce reaction time but may promote side reactions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.21 (s, 3H, CH₃), 3.72 (s, 3H, N-CH₃), 4.02 (s, 2H, CH₂NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 14.2 (CH₃), 38.5 (N-CH₃), 52.1 (CH₂NH) |
| HRMS (ESI+) | m/z 249.1712 [M+H]⁺ (calc. 249.1709) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of substituted pyrazole derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Recent studies have highlighted the compound's potential as an antioxidant. A series of pyrazole derivatives were synthesized and evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited superior antioxidant activity compared to established standards like ascorbic acid. For instance, compounds derived from pyrazole structures showed effective inhibition of 15-lipoxygenase, an enzyme implicated in inflammatory processes and various diseases .
Anti-inflammatory Properties
The pyrazole moiety is known for its anti-inflammatory properties. Research has demonstrated that compounds containing this structure can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The synthesis of novel pyrazole derivatives has been linked to improved efficacy in reducing inflammation in preclinical models .
Antimicrobial Activity
Another significant application of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is its antimicrobial properties. Various studies have shown that pyrazole derivatives exhibit activity against a range of bacteria and fungi. For example, specific derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Agricultural Applications
Pesticidal Activity
The compound's structural characteristics allow it to function as a potential pesticide. Pyrazole derivatives have been investigated for their effects on pest control, particularly against agricultural pests. Studies indicate that these compounds can disrupt the biological functions of pests, leading to effective pest management strategies without harming beneficial insects .
Materials Science Applications
Polymer Chemistry
In materials science, compounds like this compound are being explored for use in polymer synthesis. The unique properties of pyrazole derivatives can enhance the thermal stability and mechanical properties of polymers. Research into the incorporation of these compounds into polymer matrices has shown improvements in material performance under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
*Estimated based on structural similarity to reported analogs.
Key Observations:
Ethyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence bioavailability in biological systems.
Synthetic Flexibility :
- The presence of methyl groups in the target compound allows for straightforward functionalization, as seen in derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamides, which are synthesized via carbodiimide-mediated coupling .
Hydrogen-Bonding Potential: Pyrazole amines are capable of forming hydrogen bonds via NH and CH groups, influencing crystal packing and solubility. The target compound’s hydrogen-bonding patterns may resemble those of related triazole and imidazole derivatives, which form robust supramolecular networks .
Biological Activity
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, kinase inhibition, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H14N4
- SMILES : CN(C)C(Cc1cn[n]c1C)N
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its antiproliferative effects against various cancer cell lines:
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 0.158 | Induces apoptosis and cell cycle arrest at S and G2/M phases |
| MDA-MB-231 (Breast) | 3.79 | Inhibits growth through apoptosis |
| H460 (Lung) | 0.75 - 4.21 | Inhibits proliferation and induces autophagy |
| HepG2 (Liver) | 0.30 | Inhibits VEGF-induced proliferation |
These findings indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting a broad therapeutic potential.
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Notable results include:
- CDK2 Inhibition : The compound showed potent inhibition with values in the low micromolar range, indicating strong selectivity over other CDKs.
The following table summarizes the inhibitory activity against various kinases:
| Kinase | Inhibition (%) | IC50 (µM) |
|---|---|---|
| CDK2 | 85% | 0.025 |
| CDK5 | 70% | 0.067 |
| CDK9 | 60% | 0.150 |
These results suggest that the compound could be developed further as a targeted therapy for cancers driven by dysregulated CDK activity.
Mechanistic Studies
Mechanistic studies have elucidated several pathways through which this compound exerts its biological effects:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases.
- Cell Cycle Arrest : It effectively halts cell cycle progression, particularly at the S and G2/M checkpoints, which is crucial for preventing cancer cell proliferation.
- VEGF Inhibition : The compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, suggesting anti-angiogenic properties.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study on ovarian cancer cells demonstrated that treatment with the compound resulted in a significant reduction in tumor size in xenograft models.
- Another investigation into lung cancer cell lines revealed that the compound not only inhibited cell growth but also enhanced the effects of existing chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
